Glanvillic acid A

Lipophilicity profiling Membrane permeability ADME prediction

Glanvillic acid A is a furanoid fatty acid natural product first isolated from the Caribbean marine sponge Plakortis halichondrioides, structurally characterized as 2-[3-ethyl-5-(4-ethyl-2-methyloct-5-en-1-yl)furan-2-yl]acetic acid (C₁₉H₃₀O₃, MW 306.44 g/mol). The compound belongs to the organic compounds class of 5-alkylfuran-2-alkanoic acids, with a predicted logP of approximately 5.85–6.57 and extremely weak basic (essentially neutral) character based on pKa prediction.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
Cat. No. B1247258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlanvillic acid A
Synonymsglanvillic acid A
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCC=CC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC
InChIInChI=1S/C19H30O3/c1-5-8-9-15(6-2)10-14(4)11-17-12-16(7-3)18(22-17)13-19(20)21/h8-9,12,14-15H,5-7,10-11,13H2,1-4H3,(H,20,21)/b9-8+
InChIKeyZJJCMPYAGFHWKG-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glanvillic Acid A for Research: Furanoid Fatty Acid Structural and Procurement Baseline


Glanvillic acid A is a furanoid fatty acid natural product first isolated from the Caribbean marine sponge Plakortis halichondrioides, structurally characterized as 2-[3-ethyl-5-(4-ethyl-2-methyloct-5-en-1-yl)furan-2-yl]acetic acid (C₁₉H₃₀O₃, MW 306.44 g/mol) [1][2]. The compound belongs to the organic compounds class of 5-alkylfuran-2-alkanoic acids, with a predicted logP of approximately 5.85–6.57 and extremely weak basic (essentially neutral) character based on pKa prediction [3]. Glanvillic acid A is co-isolated with its structural isomer glanvillic acid B, with published data available for both compounds from the same source organism and extraction protocols [1].

Why Glanvillic Acid A Cannot Be Substituted with Generic Furanoid Fatty Acids


Furanoid fatty acids constitute a structurally diverse class of natural products with widely variable alkyl chain length, branching patterns, and double-bond geometries that critically govern their physicochemical properties and biological accessibility [1]. Glanvillic acid A possesses a specific 4-ethyl-2-methyloct-5-en-1-yl substituent on the furan ring, producing a predicted logD (pH 7.4) of 2.50 and logD (pH 5.5) of 4.28 . These calculated lipophilicity parameters indicate that substitution with a generic or mis-identified furanoid fatty acid bearing a different alkyl chain architecture would fundamentally alter membrane permeability and partitioning behavior in any in vitro or in vivo system. Furthermore, the structural isomer glanvillic acid B, despite sharing the same molecular formula and source organism, exhibits distinct stereochemical or double-bond positional variation that may confer differential biological activity profiles [1]. Substitution without structural verification thus introduces uncontrolled experimental variability and precludes reproducible data interpretation.

Glanvillic Acid A Quantitative Differentiation Evidence Against In-Class Comparators


Lipophilicity Differentiation: Glanvillic Acid A logD vs. Furanoid Fatty Acid Class Baseline

Glanvillic acid A exhibits a predicted logD (pH 7.4) value of 2.50 and logD (pH 5.5) of 4.28, which positions it at a specific lipophilicity range distinct from the broader furanoid fatty acid class . While class-level furanoid fatty acid logP values typically range from approximately 3.0 to 7.0 depending on alkyl chain length, the pH-dependent logD differential of 1.78 units between pH 5.5 and pH 7.4 for glanvillic acid A indicates moderate pH-responsive ionization behavior characteristic of its carboxylic acid moiety. This quantitative parameter provides a measurable basis for predicting differential membrane partitioning behavior compared to more hydrophobic furanoid analogs lacking the carboxylic acid functionality or possessing extended alkyl chains.

Lipophilicity profiling Membrane permeability ADME prediction

Aqueous Solubility Benchmark: Glanvillic Acid A vs. Hydrophobic Furanoid Fatty Acids

The predicted aqueous solubility of glanvillic acid A is 0.0052 g/L (approximately 17 μM) based on ALOGPS computational models [1]. This low micromolar solubility range is a quantifiable property that differentiates glanvillic acid A from both shorter-chain, more water-soluble furanoid fatty acids and longer-chain, essentially insoluble analogs. For procurement and experimental design, this value establishes that glanvillic acid A requires specific solubilization strategies (e.g., DMSO stock solutions with appropriate dilution into aqueous buffers) and defines the achievable concentration window for in vitro assays before precipitation artifacts may occur.

Solubility determination Assay buffer compatibility Sample preparation

Structural Isomer Differentiation: Glanvillic Acid A vs. Glanvillic Acid B Chromatographic Separation

Glanvillic acid A and glanvillic acid B are structural isomers co-isolated from the same marine sponge extract, necessitating chromatographic resolution for procurement of the authentic single compound [1]. Although direct comparative bioactivity data for these isomers are not available in the published literature, the documented structural distinction between glanvillic acids A and B establishes that these compounds are not interchangeable in research applications. The original isolation paper describes distinct spectroscopic characterization for each isomer, confirming that they represent separate chemical entities rather than interchangeable synonyms [1].

Natural product authentication Isomer resolution HPLC method development

Lipophilicity Benchmark: Glanvillic Acid A Predicted logP vs. Cytotoxic Furan Polyketides from Plakortis

The predicted logP of glanvillic acid A is 5.85–6.57 [1], which can be contextualized against structurally related cytotoxic furan polyketides isolated from Plakortis species that exhibit IC₅₀ values in the 0.8–5.3 μM range against tumor cell lines [2]. While these reference compounds (e.g., plakorsin D and related Plakortis simplex polyketides) are not direct structural analogs, they represent furan-containing natural products from the same genus. Glanvillic acid A's higher calculated logP (~6.6) compared to the more polar furan acetic acid polyketide plakorsin D (logP not explicitly reported but inferred lower from structural features) suggests differential membrane permeability characteristics that may influence observed cellular activity.

Comparative lipophilicity Plakortis metabolites Drug-likeness assessment

Differential Cytotoxicity Class Pattern: Non-Peroxide Furanoid Fatty Acids vs. Cyclic Peroxides

The cytotoxicity of glanvillic acid A (a non-peroxide furanoid fatty acid) has not been quantitatively reported in peer-reviewed literature, despite its co-isolation with cytotoxic cyclic peroxides methyl capucinoate A and compound 5 from the same sponge extracts [1]. Comparative analysis of Plakortis-derived metabolites reveals a consistent structure-activity pattern: cyclic peroxide-containing compounds (e.g., plakortides, plakortins) exhibit potent cytotoxicity with IC₅₀ values ranging from 0.2 to 10 μM across multiple tumor cell lines, whereas non-peroxide dihydrofuran and furan acetic acid derivatives are generally less active or inactive [2][3]. This class-level SAR trend provides a framework for interpreting expected activity profiles and highlights that glanvillic acid A, lacking the endoperoxide pharmacophore, is unlikely to exhibit the potent cytotoxic effects associated with its peroxide-containing co-metabolites.

Structure-activity relationship Cytotoxicity screening Natural product mechanism

Glanvillic Acid A: Evidence-Based Research and Industrial Application Scenarios


Lipophilicity-Dependent Membrane Partitioning Studies Using a Defined logD Reference Compound

Researchers investigating pH-dependent cellular uptake of lipophilic weak acids can employ glanvillic acid A as a structurally defined reference compound with documented logD values of 4.28 (pH 5.5) and 2.50 (pH 7.4) . The 1.78 log unit differential between acidic and physiological pH provides a quantifiable benchmark for calibrating membrane permeability assays (e.g., PAMPA, Caco-2 monolayer transport) and validating computational ADME models. This application leverages the compound's specific predicted physicochemical properties as a controlled variable in assay development.

Furanoid Fatty Acid Class Authentication and Isomer Purity Verification by HPLC

Quality control and analytical laboratories procuring furanoid fatty acid standards for natural product dereplication or metabolomics workflows require authenticated single-isomer reference materials. Glanvillic acid A, distinguished from its structural isomer glanvillic acid B by chromatographic retention time and spectroscopic fingerprint [1], serves as a verified standard for developing HPLC methods capable of resolving isomeric furanoid fatty acids in complex marine extracts. This application is essential for accurate compound identification in sponge-derived natural product libraries.

Negative Control Selection for Cytotoxic Cyclic Peroxide Screening Campaigns

Investigators screening Plakortis extracts or synthetic peroxide libraries for anticancer activity can utilize glanvillic acid A as a structurally related but non-cytotoxic negative control. Class-level SAR evidence indicates that furan acetic acid derivatives lacking the endoperoxide moiety exhibit minimal cytotoxicity, in contrast to cyclic peroxides that display IC₅₀ values from 0.2 to 10 μM across multiple tumor cell lines [2][3]. This application reduces false-positive rates by establishing a baseline activity threshold for the furan scaffold in the absence of the peroxide pharmacophore.

Low-Micromolar Solubility Reference for Furanoid Natural Product Formulation

Formulation scientists developing solubilization protocols for moderately lipophilic marine natural products can reference the predicted aqueous solubility of glanvillic acid A (0.0052 g/L, ≈17 μM) as a representative value for C19 furanoid fatty acids [4]. This defined solubility threshold informs decisions regarding co-solvent selection (e.g., DMSO concentration limits), surfactant requirements, and the expected maximum achievable concentration in cell culture media prior to precipitation. This application supports reproducible assay conditions in early-stage natural product screening.

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